DBCO-PEG4-amine
Overview
Description
DBCO-PEG4-amine is a compound formed by conjugating DBCO with PEG 4 amine . This conjugate has demonstrated remarkable attributes such as low toxicity and high solubility . Its hydrophilic nature contributes to its slow-release properties .
Synthesis Analysis
DBCO-PEG4-amine serves as a PEG-based PROTAC linker, facilitating the synthesis of PROTACs . It can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) through a stable amide bond . In the presence of activators (e.g. EDC, or HATU), this reagent can be used to derivatize carboxyl groups .Molecular Structure Analysis
The chemical formula of DBCO-PEG4-amine is C32H42N4O10S . Its exact mass is 674.26 and its molecular weight is 674.770 .Chemical Reactions Analysis
DBCO-PEG4-amine is a click chemistry reagent, it contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It can be used in the synthesis of FPM-PEG4-DBCO, a homobifunctional azide-to-azide cross-linker .Physical And Chemical Properties Analysis
DBCO-PEG4-amine is a light yellow oil . It has enhanced solubility in aqueous media due to its hydrophilic PEG spacer arm . It is soluble in DCM, THF, acetonitrile, DMF, and DMSO .Scientific Research Applications
1. Site-Specific Coupling of Antibodies on Vesicle Surfaces
- Application Summary: DBCO-PEG4-amine is used for the site-specific coupling of antibodies on the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation . This approach is key for a controlled transport of the drug to a desired location .
- Methods of Application: The primary amino groups present on the liposome surface were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction . The DBCO–PEG4–NHS ester was selected for liposome surface modification to introduce active alkyne groups, which react specifically and efficiently with a primary amine (–NH2) at pH 7.0–8.5 to form a covalent bond .
- Results/Outcomes: The successful antibody coupling provides a facile and robust functionalization strategy, which can be applied to a wide range of self-assembled systems and desired targeting antibodies maintaining physiological conditions throughout the procedure .
2. Immobilization of Azide-Functionalized Proteins
- Application Summary: DBCO-PEG4-amine is used for the immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate . This approach is optimized to yield low particle aggregation and high levels of protein activity post-conjugation .
- Methods of Application: Proteins are recombinantly expressed and selectively labeled with N-terminal azide-tags for efficient conjugation to nanoparticles and magnetic beads . The proteins are immobilized onto the solid supports directly from the cell lysate with click chemistry, forgoing the step of purification .
- Results/Outcomes: The entire process enables streamlined workflows for bioconjugation and highly active conjugated proteins .
3. Synthesis of PROTACs
- Application Summary: DBCO-PEG4-amine is used as a PEG-based PROTAC linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- Methods of Application: The DBCO-PEG4-amine is used to link the E3 ligase recruiting molecule to the protein-targeting molecule, creating a bifunctional PROTAC . The PROTAC is then introduced to the biological system where it induces protein degradation .
- Results/Outcomes: The use of DBCO-PEG4-amine in PROTAC synthesis has enabled the targeted degradation of disease-causing proteins, opening up new avenues in drug discovery .
4. Synthesis of Antibody-Drug Conjugates (ADCs)
- Application Summary: DBCO-PEG4-amine is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to cancer cells via specific antibodies .
- Methods of Application: The DBCO-PEG4-amine is used to link the cytotoxic drug to the antibody, creating a bifunctional ADC . The ADC is then introduced to the biological system where it selectively delivers the drug to cancer cells .
- Results/Outcomes: The use of DBCO-PEG4-amine in ADC synthesis has enabled the targeted delivery of cytotoxic drugs, improving the efficacy and reducing the side effects of cancer treatments .
5. Protein-Peptide Conjugates
- Application Summary: DBCO-PEG4-amine is used for the conjugation of proteins to peptides . This approach is often used in the development of targeted therapeutics and vaccines .
- Methods of Application: Proteins are functionalized with azide groups, and peptides are functionalized with DBCO-PEG4-amine . The proteins and peptides are then conjugated via a copper-free click chemistry reaction .
- Results/Outcomes: The resulting protein-peptide conjugates can be used in a variety of applications, including drug delivery and immunotherapy .
6. Protein-Oligonucleotide Conjugates
- Application Summary: DBCO-PEG4-amine is used for the conjugation of proteins to oligonucleotides . This approach is often used in the development of targeted gene therapies .
- Methods of Application: Proteins are functionalized with azide groups, and oligonucleotides are functionalized with DBCO-PEG4-amine . The proteins and oligonucleotides are then conjugated via a copper-free click chemistry reaction .
- Results/Outcomes: The resulting protein-oligonucleotide conjugates can be used in a variety of applications, including targeted gene delivery and gene editing .
Future Directions
properties
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJQULPXXATMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-PEG4-amine |
Citations
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